2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that features a benzodioxin ring, a sulfonyl group, and a chlorinated phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol under acidic conditions.
Introduction of the Sulfonyl Group: The benzodioxin derivative is then reacted with a sulfonyl chloride, such as 4-bromobenzenesulfonyl chloride, in the presence of a base like lithium hydride in N,N-dimethylformamide (DMF) to form the sulfonylated intermediate.
Coupling with the Acetamide Moiety: The final step involves coupling the sulfonylated benzodioxin with 5-chloro-2-methylphenylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting enzymes or receptors involved in diseases like Alzheimer’s.
Biological Studies: It can be used to study the effects of sulfonylated benzodioxin derivatives on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound may find use in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamonomethoxine and sulfadimethoxine share the sulfonyl group and have similar antibacterial properties.
Benzodioxin Derivatives: Compounds such as 2-amino-2,3-dihydro-1,4-benzodioxane have structural similarities and are used in various chemical reactions.
Uniqueness
2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide is unique due to its combination of a benzodioxin ring, a sulfonyl group, and a chlorinated phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-17-7-8-19(25)13-21(17)26-24(28)16-27(15-18-5-3-2-4-6-18)33(29,30)20-9-10-22-23(14-20)32-12-11-31-22/h2-10,13-14H,11-12,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLSZKHOORROQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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